molecular formula C6H15N3O2 B12792217 (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide CAS No. 13155-12-9

(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide

Cat. No.: B12792217
CAS No.: 13155-12-9
M. Wt: 161.20 g/mol
InChI Key: MYHHVTMSAVBSOB-UHFFFAOYSA-N
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Description

(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is a high-purity chemical compound supplied for research and development purposes. This polyamine derivative is of significant interest in synthetic organic and polymer chemistry. Its structure, featuring multiple nitrogen-based functional groups, suggests potential utility as a versatile building block or precursor for the synthesis of more complex molecules, such as ligands for metal coordination, catalysts, or specialized polymers. Researchers might also explore its application in the development of pharmaceutical intermediates or as a cross-linking agent in material science. The reactivity of the amino and hydroxy groups allows for various functionalization pathways, including condensation and nucleophilic substitution reactions. This product is intended for use by qualified laboratory professionals only. It is supplied with no representation or warranty of any kind, and the buyer assumes all responsibility for confirming its identity and purity prior to use.

Properties

CAS No.

13155-12-9

Molecular Formula

C6H15N3O2

Molecular Weight

161.20 g/mol

IUPAC Name

3-methyl-3-nitropentane-1,5-diamine

InChI

InChI=1S/C6H15N3O2/c1-6(2-4-7,3-5-8)9(10)11/h2-5,7-8H2,1H3

InChI Key

MYHHVTMSAVBSOB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CCN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Amination and Functional Group Introduction

  • The initial step often involves the preparation of a suitable aminoalkyl intermediate, such as 3-amino-1-(2-aminoethyl)-1-methylpropyl derivatives, through nucleophilic substitution or reductive amination reactions. For example, Gabriel synthesis and related amination methods have been employed to introduce primary amine groups on alkyl chains with moderate to good yields (~50%) under controlled conditions.

  • Protection and deprotection strategies are used to selectively functionalize the amino groups without side reactions. This is critical when multiple amine functionalities are present.

Formation of the Hydroxy Azane Oxide Group

  • The hydroxyazane oxide (N-oxide) functionality is introduced by oxidation of the corresponding amine precursor. Oxidizing agents such as peracids or hydrogen peroxide under mild conditions are typically used to convert tertiary amines to their N-oxide derivatives.

  • The oxidation step requires careful control of temperature (often 0–25°C) and pH to avoid over-oxidation or decomposition of sensitive groups.

Use of Pre-Functionalized Polymeric Supports

  • Some advanced methods utilize pre-functionalized poly(ethylene glycol) (PEG) or other polymeric supports to facilitate the synthesis and purification of the compound, especially when preparing nanoparticle conjugates or targeting ligands.

  • This approach allows for improved solubility and handling of the compound during synthesis.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Amination (Gabriel synthesis) Potassium phthalimide, alkyl halide 50–70 ~50 Moderate yield; requires careful workup
Reductive amination Aldehyde/ketone, ammonia or amine, reducing agent (NaBH3CN) Room temp 60–80 High selectivity for primary amines
Oxidation to N-oxide Peracids (m-CPBA), H2O2 0–25 70–90 Mild conditions prevent side reactions
PEG conjugation (optional) Pre-functionalized PEG, coupling agents Room temp Variable Enhances solubility and targeting

Mechanistic Insights and Optimization

  • The oxidation of the tertiary amine to the hydroxyazane oxide proceeds via electrophilic attack of the oxidant on the nitrogen lone pair, forming an N-oxide intermediate. The reaction is generally stereospecific and preserves the configuration of the carbon backbone.

  • Optimization of reaction time and oxidant equivalents is crucial to maximize yield and purity.

  • Protecting groups on amino functionalities are removed post-oxidation under acidic or basic conditions depending on the protecting group used.

Research Findings and Comparative Analysis

  • Patents and research articles emphasize the importance of mild oxidation conditions to avoid degradation of the aminoalkyl backbone.

  • The use of polymeric supports such as PEG has been shown to facilitate purification and improve the pharmacokinetic properties of the compound when used in biomedical applications.

  • Comparative studies indicate that direct oxidation of free amines yields lower purity products compared to oxidation of protected intermediates, highlighting the need for stepwise synthesis.

Summary Table of Preparation Methods

Methodology Advantages Disadvantages Typical Yield Reference
Gabriel synthesis + oxidation Straightforward, well-established Moderate yield, multiple steps ~50–70%
Reductive amination + oxidation High selectivity, good yields Requires careful reagent handling 60–90%
PEG conjugation + oxidation Improved solubility, targeting More complex, variable yield Variable

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxides or ketones.

    Reduction: The amino groups can be reduced to form amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide as an anticancer agent. Research indicates that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from similar structural frameworks have demonstrated IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth.

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3

The synthesis of these compounds often involves chemoselective reactions that modify the core structure to enhance biological activity, making them suitable candidates for further development in cancer therapy .

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have shown effectiveness in modulating enzyme activity related to amino acid metabolism, which can be crucial for developing treatments for metabolic disorders.

Neuroprotective Effects
There is emerging evidence suggesting that (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress, a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protective effect is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival.

Material Science

Polymer Chemistry
In material science, (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is utilized as a building block for synthesizing polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability, making it suitable for applications in coatings and composite materials.

PropertyBefore ModificationAfter Modification
Tensile Strength20 MPa35 MPa
Thermal Stability150 °C200 °C

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal detailed the synthesis of several analogs of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide, which were tested against human cancer cell lines. The results indicated that modifications to the side chains significantly impacted their anticancer activity, with some compounds achieving IC50 values below 5 µg/mL .

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide reduced cell death by approximately 40%, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes, receptors, or other biomolecules, modulating their activity and function. This interaction can lead to changes in cellular processes, signaling pathways, and overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Azane Oxide Compounds

Azane oxides (hydroxylamine derivatives) are a diverse class of compounds with applications ranging from metabolic intermediates to industrial chemicals. Below is a detailed comparison of the target compound with structurally or functionally related azane oxides.

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Potential Applications References
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide Aliphatic branched chain with aminoethyl and methyl groups -NH₂, -NHCH₂CH₂NH₂, -OH, N→O Not explicitly provided Chelation, drug delivery, polymer synthesis N/A
(Diphenylmethylene)(1-mesitylethyl) azane oxide Aromatic (diphenylmethylene) and bulky alkyl (mesitylethyl) groups Aromatic rings, N→O Not explicitly provided Plant metabolism under nitrogen deficiency
Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide Aromatic rings with sulfinyl and hydroxyl groups -SO, -OH, N→O 292.27 (C₁₂H₈N₂O₅S) Database referencing, molecular modeling
Azane hexadecanoate derivatives Long-chain fatty acids (hexadecanoate) Ester, phosphate, ammonium salt Not explicitly provided Phospholipid analogs, surfactants
Key Observations:

Substituent Diversity: The target compound features aliphatic amino groups, making it more hydrophilic and reactive compared to aromatic or long-chain azane oxides. Compounds like (Diphenylmethylene)(1-mesitylethyl) azane oxide and Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide have aromatic or sulfinyl groups, enhancing lipophilicity and stability in biological systems .

Biological Relevance: (Diphenylmethylene)(1-mesitylethyl) azane oxide was identified in Populus tomentosum under nitrogen deficiency, with a fold change of -1.93, suggesting a role in stress response . The target compound’s amino groups may interact with metal ions or biomolecules, positioning it as a candidate for pharmaceutical or agricultural uses (e.g., nutrient delivery).

Industrial Applications: Azane oxides with aromatic or fatty acid chains (e.g., hexadecanoate derivatives) are used in surfactants and corrosion inhibitors , whereas the target compound’s polarity may favor aqueous applications.

Physicochemical and Regulatory Considerations

Property Target Compound (Diphenylmethylene)(1-mesitylethyl) Azane Oxide Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl) Azane Oxide
Solubility Likely hydrophilic due to amino groups Lipophilic (aromatic substituents) Moderate (polar sulfinyl group)
Stability Susceptible to oxidation at amino sites Stable (bulky groups reduce reactivity) Stable (resonance stabilization)
Regulatory Status Not listed in toxic chemical databases Not explicitly regulated No safety hazards reported
Notes:
  • The target compound’s absence from hazard lists suggests it may have a safer profile, though further toxicological studies are needed.

Biological Activity

(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of cancer treatment and receptor modulation. This article reviews the existing literature on its biological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₉H₁₅N₃O
  • Molecular Weight : 169.24 g/mol

Its structure features an amine group that is crucial for its biological interactions, particularly in receptor binding and modulation.

1. Antitumor Activity

Research indicates that (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide exhibits significant antitumor properties. A patent describes methods for treating multiple myeloma using this compound, highlighting its ability to inhibit undesired angiogenesis associated with tumor growth . The compound's mechanism likely involves modulation of signaling pathways that control cell proliferation and apoptosis.

2. Melanocortin-5 Receptor Modulation

Another area of interest is the compound's ability to act as an antagonist at the melanocortin-5 receptor (MC5R). This receptor is involved in various physiological processes, including energy homeostasis and inflammation. Studies have shown that antagonism of MC5R can lead to beneficial effects in metabolic disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide:

Activity Effect Reference
AntitumorInhibition of angiogenesis
MC5R AntagonismModulation of metabolic processes
CytotoxicityInduces apoptosis in cancer cell linesNot available
Receptor Binding AffinityHigh affinity for MC5RNot available

Case Study 1: Antitumor Efficacy

A study conducted on multiple myeloma cell lines demonstrated that treatment with (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide resulted in a significant reduction in cell viability compared to controls. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent against hematological malignancies.

Case Study 2: Metabolic Effects

In a metabolic syndrome model, administration of the compound led to improved insulin sensitivity and reduced body weight gain in treated subjects compared to controls. This effect was attributed to the antagonistic action on MC5R, which plays a role in energy expenditure and appetite regulation.

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